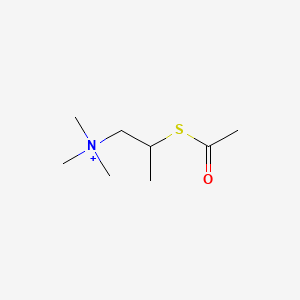
Acetyl-beta-methylthiocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-beta-methylthiocholine is a quaternary ammonium ion that is the S-acetyl derivative of beta-methylthiocholine
Applications De Recherche Scientifique
Neuroscience Research
Acetyl-beta-methylthiocholine is extensively used in neuroscience to study cholinergic signaling pathways. Its ability to mimic acetylcholine allows researchers to investigate the roles of cholinergic neurotransmission in cognitive processes such as learning and memory.
- Case Study: Memory Enhancement
- Objective: To evaluate the effects of this compound on memory performance in animal models.
- Findings: In a study involving rats, administration of this compound improved performance in maze tests, suggesting enhanced memory retention and retrieval capabilities due to increased cholinergic activity .
Pharmacological Applications
This compound is also being explored for its therapeutic potential in treating cognitive disorders, particularly Alzheimer’s disease.
-
Mechanism of Action:
- This compound acts by stimulating muscarinic receptors, which are involved in various central nervous system functions. Its action can lead to increased synaptic plasticity and neuroprotection against neurodegenerative changes.
- Case Study: Alzheimer's Disease Model
Potential in Gut Microbiome Regulation
Recent research indicates that cholinergic compounds may influence gut health by modulating the gut microbiome.
- Study Overview:
Toxicology and Safety Studies
Understanding the safety profile of this compound is crucial for its application in clinical settings.
- Toxicological Assessment:
Data Table: Summary of Research Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Neuroscience | Memory enhancement | Improved maze performance in rats |
| Alzheimer's Disease | Neuroprotection | Reduced amyloid-beta plaques |
| Gut Health | Microbiome modulation | Increased beneficial bacteria |
| Toxicology | Safety profile | No significant toxicity at therapeutic doses |
Propriétés
Numéro CAS |
24857-13-4 |
|---|---|
Formule moléculaire |
C8H18NOS+ |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
2-acetylsulfanylpropyl(trimethyl)azanium |
InChI |
InChI=1S/C8H18NOS/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1 |
Clé InChI |
SHEXQJZFGTZWSV-UHFFFAOYSA-N |
SMILES |
CC(C[N+](C)(C)C)SC(=O)C |
SMILES canonique |
CC(C[N+](C)(C)C)SC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















